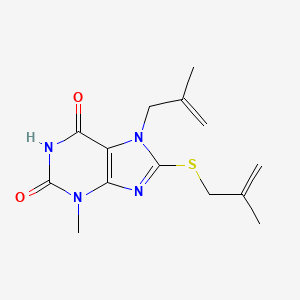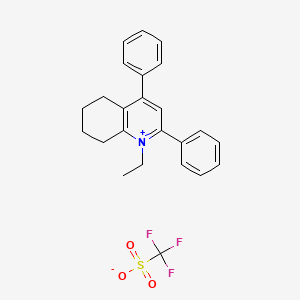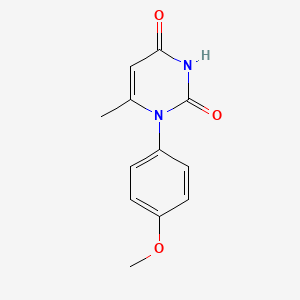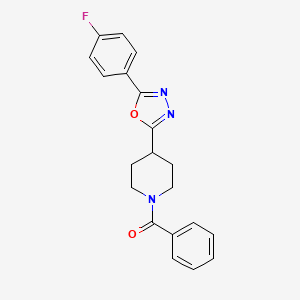
3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione, also known as MTA, is a purine analog that has been widely used in scientific research due to its unique properties. MTA has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. In
Mecanismo De Acción
The mechanism of action of 3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the metabolism of adenosine. By inhibiting SAHH, this compound leads to an accumulation of adenosine and S-adenosylhomocysteine (SAH), which can have a variety of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione in lab experiments is its unique properties, which make it a useful tool for studying a variety of biological processes. However, this compound can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, this compound can have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for 3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione research, including the development of more efficient synthesis methods, the identification of new biological targets, and the evaluation of this compound in preclinical and clinical trials. Additionally, the development of new analogs of this compound could lead to the discovery of novel compounds with improved biological properties.
Métodos De Síntesis
3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione can be synthesized through a multi-step process that involves the reaction of 2,6-diaminopurine with 2-methylthioacetaldehyde followed by oxidation and alkylation. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione has been used in a variety of scientific research applications, including cancer research, immunology, and virology. In cancer research, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In immunology, this compound has been shown to modulate the immune response and reduce inflammation. In virology, this compound has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus.
Propiedades
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-8(2)6-18-10-11(15-14(18)21-7-9(3)4)17(5)13(20)16-12(10)19/h1,3,6-7H2,2,4-5H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMSHBYPCHLHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B3002384.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B3002385.png)
![2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide](/img/structure/B3002388.png)
![Ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3002389.png)
![4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3002391.png)


![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B3002401.png)
![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B3002402.png)
![1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3002404.png)
![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3002405.png)
![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)